Differentiation via Unprotected Core: 4-(4-Aminophenyl)butanoic Acid Exhibits Superior Cell Protection Over 4-PBA and Edaravone
While the target compound is a Boc-protected synthetic precursor, its active core—4-(4-aminophenyl)butanoic acid (ABBA, CAS 15118-60-2)—exhibits quantifiably superior cytoprotective activity compared to both the parent molecule 4-phenylbutyric acid (4-PBA) and the clinical stroke drug edaravone. This differentiation supports the rationale for synthesizing and utilizing the Boc-protected derivative to generate ABBA-containing compounds [1].
| Evidence Dimension | Cellular protection in ATP-depleted cell model |
|---|---|
| Target Compound Data | 4-(4-aminophenyl)butanoic acid: Significantly higher cell viability than comparators |
| Comparator Or Baseline | 4-PBA (parent); Edaravone (clinical stroke drug) |
| Quantified Difference | Protective effect > 4-PBA; Protective effect > Edaravone |
| Conditions | ATP-depleted cell model (in vitro) |
Why This Matters
The Boc-protected precursor is the essential starting material for accessing the ABBA scaffold, which demonstrates validated biological superiority over established comparators, justifying its selection in drug discovery programs.
- [1] Qiu, Z., et al. (2022). HPLC-MS/MS determination of 4-(4-aminophenyl)butyric acid concentration in rat cerebrospinal fluid. Journal of Pharmaceutical Analysis. View Source
